molecular formula C4H7Cl3 B1208359 1,2,3-Trichloro-2-methylpropane CAS No. 1871-58-5

1,2,3-Trichloro-2-methylpropane

Cat. No.: B1208359
CAS No.: 1871-58-5
M. Wt: 161.45 g/mol
InChI Key: XMCSILBVFPYTLC-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-2-methylpropane is an organic compound with the molecular formula C₄H₇Cl₃. It is a chloroalkane, specifically a derivative of propane, where three hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a methyl group.

Preparation Methods

1,2,3-Trichloro-2-methylpropane can be synthesized through various methods. One common synthetic route involves the chlorination of 2-methylpropane (isobutane) in the presence of chlorine gas and ultraviolet light. This process involves radical halogenation, where chlorine radicals replace hydrogen atoms in the 2-methylpropane molecule . Industrial production methods may involve similar halogenation processes, optimized for large-scale production.

Chemical Reactions Analysis

1,2,3-Trichloro-2-methylpropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution reactions and potassium tert-butoxide for elimination reactions. Major products formed from these reactions include alcohols, alkenes, and other substituted derivatives .

Scientific Research Applications

1,2,3-Trichloro-2-methylpropane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-2-methylpropane involves its interaction with molecular targets through its chloroalkane structure. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound can form double bonds through the removal of hydrogen and chlorine atoms .

Comparison with Similar Compounds

1,2,3-Trichloro-2-methylpropane can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern and molecular structure.

Properties

IUPAC Name

1,2,3-trichloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7Cl3/c1-4(7,2-5)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCSILBVFPYTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171978
Record name 1,2,3-Trichloro-2-methylpropane
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Molecular Weight

161.45 g/mol
Source PubChem
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CAS No.

1871-58-5
Record name 1,2,3-Trichloro-2-methylpropane
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Record name 1,2,3-Trichloro-2-methylpropane
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Record name 1,3-Trichloroisobutane
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Record name 1,2,3-Trichloro-2-methylpropane
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Record name 1,2,3-trichloro-2-methylpropane
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Record name 1,2,3-Trichloro-2-methylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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